molecular formula C5H12O3S B2561022 Ethyl 2-methoxyethylsulfone CAS No. 25062-87-7

Ethyl 2-methoxyethylsulfone

Cat. No.: B2561022
CAS No.: 25062-87-7
M. Wt: 152.21
InChI Key: FNKOPHKKXCVIGY-UHFFFAOYSA-N
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Description

Ethyl 2-methoxyethylsulfone is an organic compound with the molecular formula C5H12O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methoxyethylsulfone can be synthesized through several methods. One common approach involves the reaction of ethylsulfonyl chloride with 2-methoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxyethylsulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

Ethyl 2-methoxyethylsulfone has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-methoxyethylsulfone exerts its effects involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, influencing various biological pathways .

Comparison with Similar Compounds

Ethyl 2-methoxyethylsulfone can be compared to other similar compounds, such as:

Properties

IUPAC Name

1-ethylsulfonyl-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-3-9(6,7)5-4-8-2/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOPHKKXCVIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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